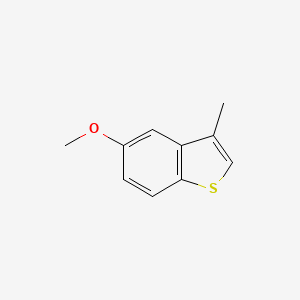

5-Methoxy-3-methylbenzothiophene

Overview

Description

5-Methoxy-3-methylbenzothiophene is a chemical compound with the CAS Number: 25784-98-9 . It has a molecular weight of 179.26 and 178.25 . The IUPAC name for this compound is 5-methoxy-3-methylbenzo[b]thiophene . It appears as a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a yellow to brown liquid . It should be stored at +4C . .Scientific Research Applications

Metabolic Studies and Estrogenic Activity

- Benzophenone-3, structurally related to 5-Methoxy-3-methylbenzothiophene, is extensively studied for its metabolism in rat and human liver microsomes. These studies are crucial in understanding its endocrine-disrupting activity, particularly its estrogenic and anti-androgenic activities. The metabolites of Benzophenone-3, including various hydroxylated forms, demonstrate different levels of estrogenic activity. Such studies are vital for assessing the safety and biological effects of related compounds (Watanabe et al., 2015).

Biodegradation and Environmental Impact

- Research on Pseudomonas strains highlights the ability of these bacteria to transform and metabolize compounds like methylbenzothiophenes. This research has implications for environmental biotechnology, particularly in addressing pollution and bioremediation of complex organic compounds (Donnelly & Dagley, 1980).

Directed Evolution and Biodesulfurization

- In the context of biodesulfurization, mutations in Rhodococcus erythropolis allow growth with organosulfur compounds like 5-methylbenzothiophene. These findings are significant for industrial applications in reducing sulfur content in fossil fuels (Arensdorf et al., 2002).

Photoreactions and Synthetic Organic Chemistry

- The photochemical behavior of compounds related to this compound has been investigated, revealing potential applications in synthetic organic chemistry. These studies explore the formation of different organic compounds through photoreactions, highlighting the diverse chemical properties and reactions that can be utilized in various chemical syntheses (Plíštil et al., 2006).

Antioxidant and Antitumor Activities

- Some derivatives of benzothiophene demonstrate significant antioxidant and antitumor activities. These properties are crucial for the development of new therapeutic agents, particularly in treating cancer and managing oxidative stress (Jantan & Saputri, 2012).

Herbicidal Applications

- Certain derivatives of benzothiophene, such as those involving thiophenyl groups, have been found effective as herbicides. This research is important for agricultural sciences, particularly in developing new, more efficient, and environmentally friendly herbicides (Hwang et al., 2005).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

5-methoxy-3-methyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSDMANDXZPQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

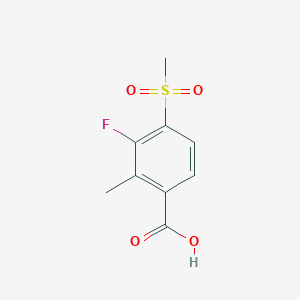

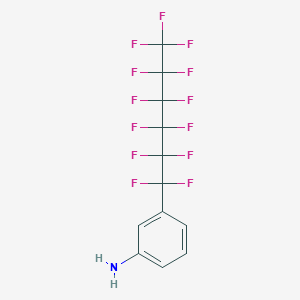

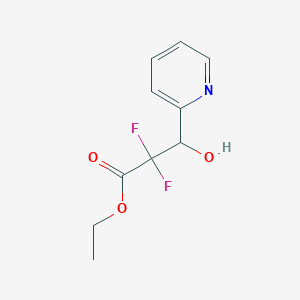

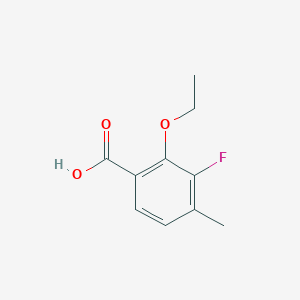

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

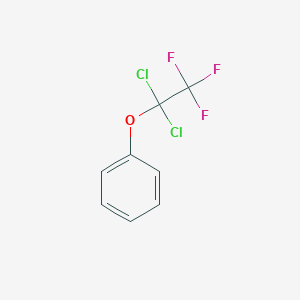

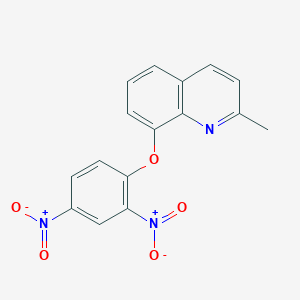

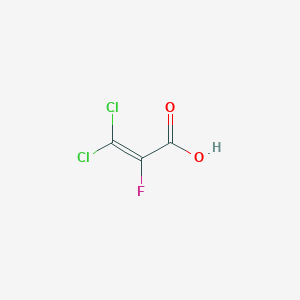

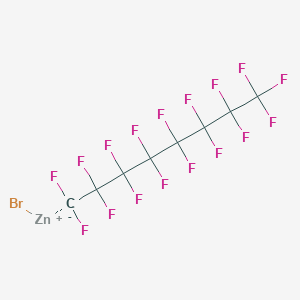

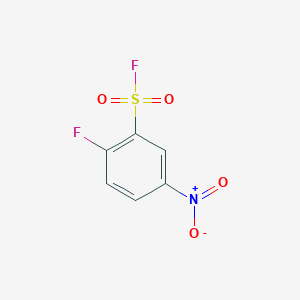

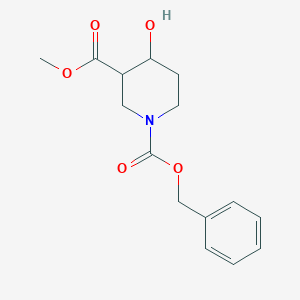

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)